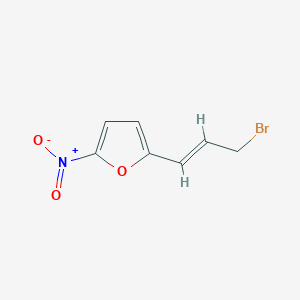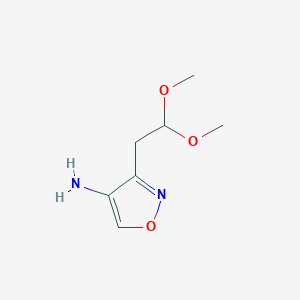![molecular formula C10H13F3N2O2 B12896571 2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide CAS No. 87784-00-7](/img/structure/B12896571.png)
2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide is a fluorinated organic compound with the molecular formula C10H13F3N2O2 and a molecular weight of 250.22 g/mol . This compound is part of the fluorinated building blocks category and is known for its unique chemical properties due to the presence of trifluoromethyl and oxazole groups.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 4-isobutyl-2-methyloxazole under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this reaction in a controlled environment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide can be compared with other similar compounds, such as:
2,2,2-Trifluoro-N,N-dimethylacetamide: This compound has a similar trifluoromethyl group but differs in its amide structure.
2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide: This compound also contains a trifluoromethyl group but has a different aromatic substituent.
The uniqueness of 2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide lies in its combination of the trifluoromethyl and oxazole groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
87784-00-7 |
|---|---|
Molecular Formula |
C10H13F3N2O2 |
Molecular Weight |
250.22 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C10H13F3N2O2/c1-5(2)4-7-8(17-6(3)14-7)15-9(16)10(11,12)13/h5H,4H2,1-3H3,(H,15,16) |
InChI Key |
VPUUQFNCBHAZSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)NC(=O)C(F)(F)F)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B12896505.png)
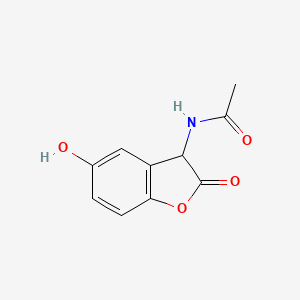
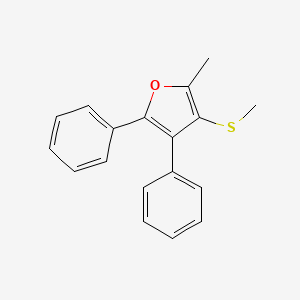
![2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B12896527.png)
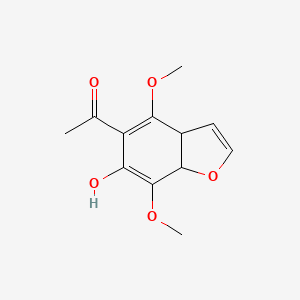

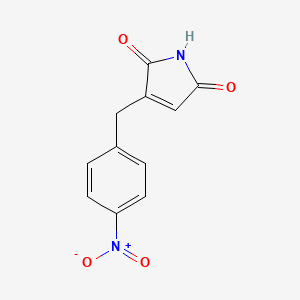
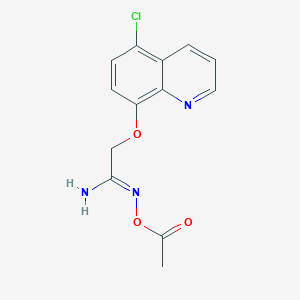

![1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one](/img/structure/B12896575.png)
